MFCD03268897
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Overview
Description
Preparation Methods
The synthesis of WAY-601258 involves multiple steps, starting with the preparation of the core structure, which includes a thiazolo[2,3-c]-1,2,4-triazole ring system. The reaction conditions typically involve the use of specific reagents and solvents to achieve the desired product. Industrial production methods for WAY-601258 are not widely documented, but laboratory-scale synthesis often involves the following steps:
Formation of the thiazole ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the triazole ring: This is achieved through a series of reactions that incorporate nitrogen atoms into the ring structure.
Final modifications: The compound is then subjected to further chemical modifications to introduce functional groups that enhance its biological activity.
Chemical Reactions Analysis
WAY-601258 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: WAY-601258 can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
WAY-601258 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: It is used as a reference compound in studies involving shikimate kinase inhibitors.
Biology: WAY-601258 is employed in research focused on understanding the metabolic pathways of Mycobacterium tuberculosis.
Mechanism of Action
WAY-601258 exerts its effects by inhibiting the enzyme shikimate kinase, which is involved in the shikimate pathway of Mycobacterium tuberculosis. This pathway is crucial for the biosynthesis of aromatic amino acids and other essential metabolites. By blocking this enzyme, WAY-601258 disrupts the metabolic processes of the bacteria, leading to its death .
Properties
IUPAC Name |
2-[[5-(4-methylphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS2/c1-8-2-4-9(5-3-8)10-6-19-12-15-16-13(17(10)12)20-7-11(14)18/h2-6H,7H2,1H3,(H2,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZADEABGHHLZBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=NN=C(N23)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.